Triethyl(methoxy)silane

説明

Triethyl(methoxy)silane, also known as Methyl triethylsilyl ether or Silane, triethylmethoxy-, is a chemical compound with the molecular formula C7H18OSi . It is often used in organic chemistry .

Synthesis Analysis

Triethyl(methoxy)silane can be synthesized from CO2 and hydrosilane via hydro-silylation . A variety of metal complex and nonmetal catalysts for CO2 hydrosilylation have been reported, with most of these systems selectively affording silyl formate with high yield under mild reaction conditions .

Molecular Structure Analysis

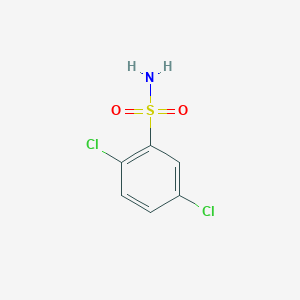

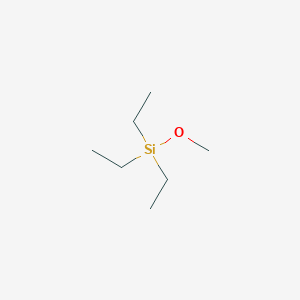

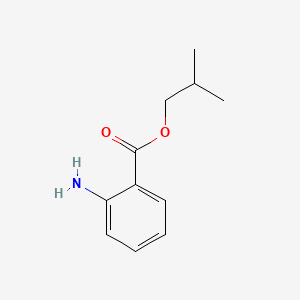

The molecular weight of Triethyl(methoxy)silane is 146.303 Da, and its monoisotopic mass is 146.112686 Da . The structure of this compound can be represented as CH3OSi with three ethyl groups attached to the silicon atom .

Chemical Reactions Analysis

Triethyl(methoxy)silane is frequently used as a reducing agent in organic chemistry. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Physical And Chemical Properties Analysis

Triethyl(methoxy)silane is a clear and colorless compound at room temperature . More detailed physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

科学的研究の応用

Hydrophobic Surface Coating

Triethyl(methoxy)silane: is extensively used as a silylating agent to create hydrophobic surface coatings. These coatings are characterized by a high water contact angle and low surface energy, which make surfaces water-repellent . This application is crucial in creating self-cleaning surfaces, anti-corrosion coatings, and in microfluidic devices where controlling the flow of liquids is essential.

Epoxy Resin Modification

The compound has been studied for its effects on the chemical modification of diglycidyl bisphenol A-based epoxy resin . By incorporating Triethyl(methoxy)silane , the modified epoxy resin exhibits enhanced properties such as improved weathering resistance, which is particularly beneficial in reducing the rate of color change when exposed to UV radiation.

Fabrication of Superhydrophobic Materials

Researchers have utilized Triethyl(methoxy)silane in the fabrication of superhydrophobic recycled polyethylene terephthalate (rPET) aerogels . The aerogels, made from rPET fibers and polyvinyl alcohol (PVA), are coated with the compound to achieve superhydrophobicity, which has potential applications in oil-water separation, insulation, and as lightweight structural materials.

Silylation Reactions

In synthetic chemistry, Triethyl(methoxy)silane is employed in silylation reactions to protect or modify reactive functional groups during complex chemical syntheses . This allows for selective reactions to occur elsewhere in the molecule without interference from the protected groups.

Synthesis of α-Lithioalkoxysilanes

The compound is used in the synthesis of α-lithioalkoxysilanes, which are important intermediates in organic synthesis . These intermediates can be further reacted to produce a variety of functionalized silicon-containing compounds, which are valuable in materials science and pharmaceutical research.

Reductive Coupling Reactions

Triethyl(methoxy)silane: serves as a reducing agent in organic chemistry, particularly in reductive coupling reactions . Its reactive Si-H bond transfers hydrogen to other molecules, enabling the reduction of various functional groups. This property is instrumental in the selective reduction of complex organic compounds, making it a valuable tool for chemists.

Safety And Hazards

将来の方向性

The future directions of Triethyl(methoxy)silane research could involve further exploration of its use as a reducing agent in organic chemistry, particularly in the context of selective reduction in complex organic compound synthesis . Additionally, its potential applications in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition could be explored .

特性

IUPAC Name |

triethyl(methoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZZQXYTKNNCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335541 | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl(methoxy)silane | |

CAS RN |

2117-34-2 | |

| Record name | Triethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)

![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)